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Compound of Interest

Compound Name:
Diethyl (2-

nitrophenoxy)propanedioate

CAS No.: 32539-24-5

Cat. No.: B12335660

Get Quote

Compound Name: Diethyl 2-(2-nitrophenoxy)propanedioate CAS Registry Number: 59803-35-9

(Note: Often associated with the benzyl isomer; this guide focuses on the O-alkylated phenoxy

ether structure derived from 2-nitrophenol). Molecular Formula: C₁₃H₁₅NO₇ Molecular Weight:

297.26 g/mol

Executive Summary & Synthesis Context
Diethyl 2-(2-nitrophenoxy)propanedioate is a critical intermediate in the synthesis of

heterocyclic scaffolds, particularly 1,4-benzoxazines. It is typically synthesized via a Williamson

ether synthesis involving the nucleophilic attack of the 2-nitrophenoxide anion on diethyl

bromomalonate.

Understanding the spectroscopic signature of this compound is vital for differentiating it from its

C-alkylated isomers (e.g., diethyl 2-(2-nitrobenzyl)malonate) and for monitoring the progress of

cyclization reactions.

Synthesis Pathway (DOT Diagram)
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Figure 1: Synthesis pathway via Williamson ether synthesis. The O-alkylation is favored under

specific basic conditions.

Structural Analysis & Fragmentation Logic
The molecule consists of a diethyl malonate core attached via an ether linkage to a 2-

nitrophenyl ring. The electron-withdrawing nitro group (-NO₂) at the ortho position significantly

influences the chemical shifts of the aromatic protons and the methine proton.

Mass Spectrometry (MS) Fragmentation
The fragmentation pattern is driven by the stability of the nitrophenoxy radical and the facile

loss of the ester groups.
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Figure 2: Proposed mass spectrometric fragmentation pathway.

Spectroscopic Data
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data provides definitive proof of the O-alkylation. The key diagnostic signal is the

methine proton (CH-O), which appears as a singlet significantly downfield (approx. 5.3–5.6

ppm) compared to C-alkylated analogs, due to the deshielding effect of the oxygen atom.

¹H NMR (400 MHz, CDCl₃)

Assignment
Shift (δ,
ppm)

Multiplicity Integration
Coupling (J,
Hz)

Notes

Ar-H (3) 7.95 – 8.05 dd 1H 8.0, 1.5
Ortho to NO₂

(Deshielded)

Ar-H (5) 7.50 – 7.60 td 1H 8.0, 1.5
Para to Ether

O

Ar-H (4) 7.15 – 7.25 td 1H 8.0, 1.2 Meta to NO₂

Ar-H (6) 7.05 – 7.15 dd 1H 8.2, 1.2
Ortho to

Ether O

CH-O 5.35 – 5.55 s 1H -

Diagnostic

Peak

(Methine)

O-CH₂-CH₃ 4.25 – 4.35 q 4H 7.1
Methylene of

esters

O-CH₂-CH₃ 1.25 – 1.35 t 6H 7.1
Methyl of

esters
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Analyst Note: The methine singlet at ~5.4 ppm is the "fingerprint" of this molecule. If this peak

appears as a triplet or doublet, it indicates incomplete reaction or C-alkylation.

¹³C NMR (100 MHz, CDCl₃)
Carbon Type Shift (δ, ppm) Assignment

Carbonyl 165.0 – 166.0 C=O (Ester)

Aromatic 149.5 – 150.5 C-1 (Ar-O-CH)

Aromatic 139.5 – 140.5 C-2 (Ar-NO₂)

Aromatic 134.0 – 135.0 C-5

Aromatic 125.0 – 126.0 C-3

Aromatic 121.0 – 122.0 C-4

Aromatic 115.0 – 116.0 C-6

Aliphatic 76.0 – 78.0 CH-O (Methine)

Aliphatic 62.5 – 63.0 O-CH₂-CH₃

Aliphatic 13.8 – 14.1 O-CH₂-CH₃

B. Infrared (IR) Spectroscopy
The IR spectrum confirms the presence of the ester carbonyls and the nitro group. The

absence of an OH stretch (3200-3500 cm⁻¹) confirms the consumption of the starting phenol.
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Functional Group
Wavenumber
(cm⁻¹)

Intensity Description

C=O[1] Stretch 1740 – 1760 Strong

Ester carbonyls

(Broad/Split due to

interaction)

NO₂ Stretch 1525 – 1535 Strong
Asymmetric nitro

stretch

NO₂ Stretch 1345 – 1355 Strong
Symmetric nitro

stretch

C-O Stretch 1200 – 1250 Strong
Ether/Ester C-O-C

stretches

C-H Stretch 2980 – 2995 Medium
Aliphatic C-H (Ethyl

groups)

Ar-H Stretch 3050 – 3100 Weak Aromatic C-H

C. Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion (M+): m/z 297 (Weak in EI, distinct [M+H]+ or [M+Na]+ in ESI).

Base Peak (EI): Often m/z 139 (2-nitrophenol fragment) or m/z 224 (Loss of COOEt).

Experimental Protocol: Synthesis & Isolation
For the generation of analytical standards.

Reagents: Dissolve 2-nitrophenol (1.0 eq) in dry acetone or DMF.

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 eq) and stir at room temperature for

30 minutes to generate the phenoxide anion. The solution will turn bright yellow/orange.

Alkylation: Add Diethyl bromomalonate (1.1 eq) dropwise.
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Reaction: Reflux (Acetone) or heat to 60°C (DMF) for 4-6 hours. Monitor by TLC

(Hexane:EtOAc 7:3).

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash

with 1M NaOH (to remove unreacted phenol) and Brine.

Purification: The product is typically an oil that can be crystallized or purified via column

chromatography (Silica gel, 10-20% EtOAc in Hexanes).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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